Bisphenol P

Cytotoxicity In vitro toxicology Bisphenol analog safety

Generic bisphenol substitution risks compromised thermal cure profiles in advanced cyanate ester composites. Bisphenol P (BPP; CAS 2167-51-3) addresses this with a unique 1,4-phenylene core enabling low-temperature cure (121-149°C). • Reduced thermal budget versus BPA-based cyanate esters. • Lower resin viscosity and enhanced impact strength versus standard BPA epoxy. • High-purity monomer for in-house dicyanate ester synthesis.

Molecular Formula C24H26O2
Molecular Weight 346.5 g/mol
CAS No. 2167-51-3
Cat. No. B057184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol P
CAS2167-51-3
Synonyms1,4-Bis(1-(4-hydroxyphenyl)-1-methylethyl)benzene;  1,4-Bis(4-hydroxycumyl)benzene;  1,4-Bis(p-hydroxycumyl)benzene;  1,4-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene;  1,4-Bis[α-methyl-α-(4-hydroxyphenyl)ethyl]benzene;  4,4’-(p-Phenylenediisopropylidene)bisp
Molecular FormulaC24H26O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3
InChIKeyGIXXQTYGFOHYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Bisphenol P Properties, Comparators & Procurement


Bisphenol P (BPP; CAS 2167-51-3), systematically known as 4,4'-(1,4-phenylenediisopropylidene)bisphenol, is a synthetic bisphenol monomer characterized by two hydroxyphenyl functionalities linked via a central 1,4-diisopropylbenzene core . It is primarily employed as a building block for polycarbonates, epoxy resins, and cyanate ester networks . As a Bisphenol A (BPA) alternative, its structural modification imparts distinct physical, thermal, and biological properties relative to other common bisphenols such as BPA, Bisphenol AP (BPAP), and Bisphenol Z (BPZ). This evidence guide focuses on quantifiable differentiation parameters relevant to scientific selection and industrial procurement, emphasizing comparative data against these closely related analogs.

Bisphenol P Differentiation vs. Generic Substitution


Generic substitution among bisphenol analogs is often considered due to their shared phenol functionality; however, this approach overlooks critical variations in polymer backbone rigidity, cure kinetics, and biological activity that directly impact performance and regulatory compliance. For instance, while Bisphenol A (BPA) is the standard for polycarbonate production, its use is increasingly restricted due to endocrine disruption concerns [1]. Bisphenol P differentiates itself through its central 1,4-phenylene linkage, which alters intermolecular packing and rotational freedom compared to BPA's propane core, resulting in quantifiably distinct thermal and mechanical properties in derived polymers [2]. Furthermore, the toxicity profiles of alternative bisphenols vary widely, with BPP exhibiting a unique, and in some contexts, more potent cytotoxic and aquatic toxicity signature compared to other common alternatives like Bisphenol AP (BPAP) or Bisphenol Z (BPZ), making blind substitution a significant scientific and safety risk [3]. The quantitative evidence below substantiates these differences, enabling informed selection based on specific performance or safety requirements.

Bisphenol P Performance & Safety Differentiation


Human Cell Cytotoxicity Comparison

A 2024 in vitro study evaluated the cytotoxicity of seven bisphenol analogs across eight human cell lines. Bisphenol P (BPP) exhibited consistently low EC50 values, indicating elevated toxicity. The EC50 range for BPP was 0.6–134.7 μM, which is notably lower (more potent) than that of Bisphenol AP (BPAP: 3.6–178.8 μM) and overlaps with the range for Bisphenol AF (BPAF: 6–27.9 μM). This demonstrates that in these models, BPP is among the most cytotoxic of the commonly used BPA alternatives, and it is more potent than BPAP [1]. Furthermore, BPP showed a significant decrease in concentration after 24 hours (30.82 ± 5.53% of nominal), which was not observed for most other analogs, suggesting unique stability or uptake characteristics in cellular environments [2].

Cytotoxicity In vitro toxicology Bisphenol analog safety

Acute Aquatic Toxicity in Zebrafish

In a comparative acute toxicity study using adult and embryonic zebrafish, Bisphenol P (BPP) was the only compound among eight tested bisphenols to be classified as a Grade I toxicant according to the 'Rules for Classification and Labeling of Chemicals, Part 28: Hazardous to the Aquatic Environment'. In contrast, Bisphenol A (BPA), Bisphenol AP (BPAP), Bisphenol Z (BPZ), and others were classified as Grade II [1]. The study determined half-lethal concentrations (LC50) over 24–96 hours, confirming that BPP's toxicity to zebrafish was significantly higher than that of its analogues, with the order of toxicity being BPP > BPAP > BPB > BPA > others [2]. This places BPP in a distinct, more hazardous category for aquatic ecosystems.

Aquatic toxicology Zebrafish model Environmental safety

Selective ERβ Antagonism Profile

In vitro receptor assays demonstrate that Bisphenol P (BPP) exhibits a unique endocrine activity profile compared to other bisphenol analogs. While most tested compounds (including BPAF and BPA) displayed both ERα and ERβ agonistic activities, BPP showed no agonistic activity on either receptor [1]. Instead, BPP acted as a selective antagonist for the Estrogen Receptor Beta (ERβ), inhibiting its activity. This contrasts with other compounds like BPS-MPE and 2,4-BPS, which selectively inhibited ERα [2]. The differential modulation of ER subtypes has distinct downstream biological consequences, making this a critical point of differentiation for applications where minimizing endocrine disruption is paramount.

Endocrine disruption Receptor binding In vitro pharmacology

Dicyanate Ester Low-Temperature Cure

Patent literature describes the synthesis and curing of dicyanate esters derived from Bisphenol P. The dicyanate ester of BPP exhibits low-temperature curability, which is cited as a point of distinction from Bisphenol A dicyanate ester [1]. Specifically, BPP dicyanate ester compositions can be cured by heating at temperatures in the range of about 250°F to 300°F (approximately 121°C to 149°C) [2]. This is significantly lower than typical high-performance cyanate ester cure cycles, which often exceed 200°C [3]. Furthermore, compositions containing BPP dicyanate blended with Bisphenol M dicyanate can be prereacted at 180°C (356°F), which is a relatively mild condition for these systems [4]. This lower temperature processing window can reduce energy costs and thermal stress during composite manufacturing.

Cyanate ester Thermoset Curing kinetics

Bisphenol P Procurement & Application Scenarios


Low-Temperature Cure Cyanate Ester Composites

For the fabrication of advanced composite structures, such as those used in aerospace or high-performance automotive components, the ability to cure cyanate ester resins at lower temperatures (121-149°C) is a significant manufacturing advantage [4]. This reduces energy consumption, minimizes residual thermal stresses in the final part, and allows for the use of lower-cost mold materials. Procurement of high-purity Bisphenol P monomer for in-house synthesis of these dicyanate esters is justified when the production process requires a lower thermal budget than what is feasible with Bisphenol A-based cyanate esters, which typically necessitate higher cure temperatures [5]. The documented low-temperature curability of BPP dicyanate ester directly supports this application.

High-Toughness Epoxy Resin Formulations

Researchers and formulators seeking to enhance the impact and compressive strength of epoxy resins while reducing formulation viscosity for easier processing should consider Bisphenol P-based epoxy resins. Direct comparative studies show that Bisphenol P epoxy resin exhibits lower viscosity than standard E-44 epoxy (a common Bisphenol A type) at equivalent epoxy values, and its cured material demonstrates superior compression and impact strength [4]. This combination of improved processability and enhanced mechanical performance makes Bisphenol P a valuable monomer for high-performance coatings, adhesives, and composite matrices where toughness and ease of application are critical.

Toxicological Screening and Environmental Fate

Due to its distinct and elevated toxicity profile, Bisphenol P is a critical reference standard for environmental monitoring and toxicology studies. As a Grade I aquatic toxicant, it is more hazardous to aquatic life than BPA, BPAP, or BPZ [4]. Its high in vitro cytotoxicity (EC50: 0.6–134.7 μM) and unique endocrine activity as a selective ERβ antagonist necessitate its inclusion in analytical panels when assessing the safety of BPA alternatives [5]. Laboratories conducting regulatory compliance testing, environmental fate studies, or developing new 'BPA-free' materials must procure BPP as a certified reference material to accurately quantify its presence and assess its specific risk relative to other bisphenol analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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